octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione
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Overview
Description
Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione is a heterocyclic compound with the molecular formula C7H11N3O2 It is characterized by a bicyclic structure that includes a pyrazine ring fused with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione can be achieved through several methods. One common approach involves the reaction of piperazine with diketones under specific conditions. For instance, a one-pot synthesis method has been reported, which involves the condensation of piperazine with diketones in the presence of a suitable catalyst . The reaction typically requires controlled temperatures and may involve the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or receptor agonist, modulating biochemical pathways related to its biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
Octahydro-1H-pyrido[1,2-a]piperazine-1,4-dione: This compound shares a similar bicyclic structure but differs in the position and nature of functional groups.
Polyhydrogenated pyrazino[1,2-a]quinolines: These compounds have a similar core structure but include additional fused rings and functional groups.
Uniqueness
Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione is unique due to its specific ring structure and the presence of both pyrazine and piperazine rings.
Properties
IUPAC Name |
2,6,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c11-6-7(12)10-2-1-8-3-5(10)4-9-6/h5,8H,1-4H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOJQVUKHJTEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)CNC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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